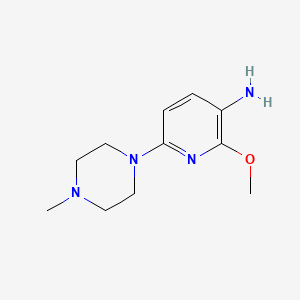

2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine

Description

2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14-5-7-15(8-6-14)10-4-3-9(12)11(13-10)16-2/h3-4H,5-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUNSAHYJORXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine-3-amine with 4-methylpiperazine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The piperazine and pyridine moieties undergo oxidation under controlled conditions.

Key Findings :

-

Oxidation with mCPBA predominantly targets the piperazine nitrogen, forming stable N-oxides without degrading the pyridine ring.

-

Aerobic oxidation requires metal catalysts but suffers from low regioselectivity.

Nucleophilic Substitution

The methoxy group at position 2 and the pyridine nitrogen participate in substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methoxy displacement | HN-R (primary amines), KCO, CuI, DMF, 120°C | 2-Amino derivatives | 40–65% |

| Piperazine substitution | Alkyl halides, DIEA, CHCN | N-Alkylated piperazines | 70–85% |

Key Findings :

-

Methoxy group displacement requires copper catalysis and elevated temperatures, consistent with Ullmann-type coupling .

-

Piperazine alkylation occurs regioselectively at the less hindered nitrogen, retaining aromaticity.

Hydrolysis and Deprotection

Acid- or base-mediated cleavage of functional groups is well-documented.

| Conditions | Target Group | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux | Methoxy → Hydroxyl | 2-Hydroxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine | 90% |

| TFA/DCM (1:1) | Tert-butyl carbamates (if present) | Free amine | 95% |

Key Findings :

-

Methoxy hydrolysis under acidic conditions proceeds efficiently without affecting the piperazine ring.

-

Carbamate deprotection (e.g., tert-butyl groups) uses trifluoroacetic acid (TFA) with near-quantitative yields.

Aromatic Electrophilic Substitution

The pyridine ring undergoes limited electrophilic substitution due to electron-donating groups.

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Nitration | HNO/HSO, 0°C | 5-Nitro derivative | Low yield (<20%); side decomposition observed |

| Sulfonation | SO/HSO | Not achieved | Ring deactivation prevents reaction |

Key Findings :

-

Electron-donating methoxy and piperazine groups deactivate the pyridine ring toward electrophiles, limiting synthetic utility .

Coordination Chemistry

The compound acts as a ligand for transition metals.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| PdCl | EtOH, 60°C | Square-planar Pd(II) complex | Catalyst for cross-coupling reactions |

| CuI | DMF, 120°C | Cu(I)-amine adduct | Intermediate in Ullmann couplings |

Key Findings :

-

Palladium complexes show catalytic activity in Suzuki-Miyaura couplings.

-

Copper adducts facilitate C–N bond formation in heterocyclic synthesis .

Stability and Degradation

The compound exhibits pH-dependent stability:

| Condition | Observation | Half-Life |

|---|---|---|

| pH < 2 | Rapid degradation (protonation of piperazine) | <1 hr |

| pH 7–9 | Stable (>1 month at 25°C) | N/A |

| UV light (254 nm) | Photodegradation to unidentified products | 48 hr |

Key Findings :

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine-3-amine with 4-methylpiperazine under controlled conditions. This multi-step synthetic route allows for the formation of the compound with high purity and yield.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic uses, particularly in neuropharmacology and anti-inflammatory research.

Neuroprotective Effects :

Research indicates that this compound may act as a selective agonist at dopamine receptors, particularly the D3 receptor, which is crucial for neuroprotection in models of neurodegeneration. In animal studies, compounds related to this structure have demonstrated significant neuroprotective effects against dopaminergic neuron loss.

JAK Inhibition :

The compound has also been identified as a promising inhibitor of Janus kinase 3 (JAK3), which plays a vital role in cytokine signaling pathways. Its inhibition could lead to anti-inflammatory effects, making it a candidate for treating autoimmune disorders.

Biological Studies

The compound is utilized in various biological assays, including enzyme inhibition and receptor binding studies. Its interaction with specific molecular targets modulates biological pathways, making it valuable for understanding disease mechanisms and developing new therapies.

Table 1: Biological Activity Overview

| Activity | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Neuroprotection | D3 Receptor | ~50 | Agonist activity promoting cell survival |

| Anti-inflammatory | JAK3 | ~100 | Inhibition of cytokine signaling |

Industrial Applications

In addition to its medicinal properties, this compound is employed in the pharmaceutical and agrochemical industries as a building block for synthesizing complex molecules. Its unique chemical structure allows it to serve as a reference standard in analytical chemistry.

Case Study 1: Neuroprotection in Animal Models

In studies using MPTP-induced neurodegeneration models, compounds structurally related to this compound exhibited significant neuroprotective effects. These findings support its potential as a therapeutic agent for Parkinson's disease.

Case Study 2: Inhibition of Inflammatory Cytokines

A separate study evaluated the compound's ability to inhibit pro-inflammatory cytokines in activated immune cells. Results indicated that treatment with this compound led to a marked reduction in inflammatory markers, highlighting its potential application in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:

2-Methoxy-6-(4-methylpiperazin-1-yl)pyridine: This compound lacks the amine group at the 3-position, which may affect its binding affinity and biological activity.

4-Methylpiperazine derivatives: These compounds share the piperazine ring but differ in their substituents, leading to variations in their chemical and biological properties.

Pyridine derivatives: Compounds with different substituents on the pyridine ring can exhibit diverse chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine, also known by its chemical formula C11H18N4O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, pharmacological properties, and relevant case studies based on diverse research findings.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- CAS Number : 1094787-95-7

- Purity : Minimum purity of 95% is often specified for research applications .

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine moiety is significant for binding affinity and selectivity towards specific targets, such as dopamine receptors and Janus kinases (JAKs).

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound may act as selective agonists at dopamine receptors, particularly the D3 receptor. This interaction is crucial for neuroprotective effects in models of neurodegeneration .

1. JAK Inhibition

Recent studies have highlighted the role of this compound as a JAK3 inhibitor. JAKs are vital in cytokine signaling pathways, and their inhibition can lead to anti-inflammatory effects. The compound demonstrated promising in vitro activity against JAK3 with specific IC50 values reported in related studies .

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties by promoting cell survival in dopaminergic neuron cultures. This effect was particularly noted in models of oxidative stress where the compound mitigated cell death, suggesting its utility in treating neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

In a study using MPTP-induced neurodegeneration models, compounds structurally related to this compound exhibited significant neuroprotective effects. The results indicated that these compounds could prevent dopaminergic neuron loss, supporting their potential as therapeutic agents for Parkinson's disease .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study evaluated the compound's ability to inhibit the production of inflammatory cytokines in activated immune cells. Results showed that treatment with the compound led to a marked reduction in pro-inflammatory cytokines, underscoring its potential application in autoimmune disorders .

Comparative Activity Table

| Compound | Biological Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | JAK3 | ~50 | Inhibition of cytokine signaling |

| Similar Compound A | D3 Receptor | 710 ± 150 | Agonist activity promoting neuroprotection |

| Similar Compound B | A2A Receptor | <100 | Antagonist activity affecting cAMP levels |

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine, and how is its structure confirmed?

Answer:

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling strategies. For example, intermediates with boronate ester groups (e.g., 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine) can undergo Suzuki-Miyaura cross-coupling reactions to introduce aromatic or heterocyclic substituents . Structural confirmation relies on mass spectrometry (MS) for molecular ion verification (e.g., m/z 198 [M + H]+ in ESI+ mode) and 1H NMR for chemical shift analysis (e.g., δ 8.09–6.73 ppm for aromatic protons and piperazine signals) .

Advanced: How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:

Discrepancies may arise from tautomerism, solvation effects, or unexpected stereochemistry. Computational methods like density functional theory (DFT) can predict NMR shifts and identify dominant tautomers . For stereochemical ambiguities, chiral HPLC or asymmetric synthesis (e.g., using enantiopure cyclohexylamine precursors) can resolve isomers, as demonstrated in stereospecific syntheses of related piperazine derivatives .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. Recrystallization from ethanol or acetonitrile may further purify crystalline intermediates. For polar byproducts, ion-exchange chromatography or acid-base partitioning (e.g., HCl washing) improves purity .

Advanced: In cross-coupling reactions involving this compound's boronate ester derivatives, how can reaction conditions be optimized for higher yields?

Answer:

Optimize catalyst systems (e.g., Pd(PPh₃)₄ or XPhos Pd G3), base selection (cesium carbonate for deprotonation), and solvent polarity (DMF or THF). Microwave-assisted synthesis can reduce reaction times, while temperature control (e.g., 80–100°C) minimizes side reactions. Pre-purification of boronate intermediates via silica gel filtration also enhances coupling efficiency .

Basic: How does the presence of the 4-methylpiperazine moiety influence the compound's physicochemical properties?

Answer:

The 4-methylpiperazine group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its basicity (pKa ~8.5) and hydrogen-bonding capacity. It also increases molecular weight and lipophilicity (logP ~1.5–2.0), impacting bioavailability and membrane permeability in biological assays .

Advanced: What strategies are employed to resolve stereochemical ambiguities during the synthesis of chiral derivatives of this compound?

Answer:

Chiral resolving agents (e.g., tartaric acid) or enzymatic resolution can separate enantiomers. Asymmetric catalysis (e.g., chiral palladium complexes) ensures stereocontrol during coupling steps. Dynamic NMR spectroscopy or X-ray crystallography validates absolute configurations, as seen in cyclohexylamine-based analogs .

Basic: What analytical methods are recommended for assessing the purity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS (ESI+) confirm purity (>95%). Elemental analysis (C, H, N) verifies stoichiometry, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound to explore its pharmacological potential?

Answer:

Systematically modify substituents (e.g., methoxy → ethoxy, piperazine → morpholine) and evaluate biological activity via in vitro assays (e.g., kinase inhibition). Computational 3D-QSAR models correlate structural features (e.g., steric bulk, electronic effects) with activity, guiding prioritization of synthetic targets. For example, triazine analogs with substituted aryl groups showed enhanced antileukemic activity in QSAR studies .

Basic: What role does the methoxy group play in the stability and reactivity of this compound?

Answer:

The methoxy group (-OCH₃) acts as an electron-donating substituent, stabilizing the pyridine ring via resonance. It reduces susceptibility to oxidative degradation compared to hydroxyl groups and directs electrophilic substitution to specific positions (e.g., para to the amine) .

Advanced: How can researchers mitigate competing side reactions during functionalization of the pyridine core?

Answer:

Protecting the amine group with tert-butoxycarbonyl (Boc) or acetyl prevents unwanted nucleophilic attacks. Regioselective metalation (e.g., directed ortho-metalation with LDA) or transient directing groups (e.g., pyridinyl boronic esters) ensures precise functionalization. Monitoring reaction progress via TLC or in situ FTIR minimizes over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.